2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

Metal-Organic Frameworks (MOFs) Hydrophobic Materials Linker Engineering

Key MOF linker with 2'-fluoro & 5-methoxy substitution for enhanced hydrophobicity & electronic tuning. Ideal for humid gas separation and systematic SAR studies. Available in 96% purity. Request a quote for your specific research quantity today.

Molecular Formula C15H11FO5
Molecular Weight 290.24 g/mol
CAS No. 1381944-79-1
Cat. No. B1445585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid
CAS1381944-79-1
Molecular FormulaC15H11FO5
Molecular Weight290.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)15(19)20)12-3-2-8(14(17)18)7-13(12)16/h2-7H,1H3,(H,17,18)(H,19,20)
InChIKeyOTLALIDSXJHJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid (CAS 1381944-79-1): A Specialized Building Block for Advanced Materials Research


2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid (CAS 1381944-79-1) is a functionalized biphenyl-based dicarboxylic acid building block featuring a fluoro substituent at the 2'-position and a methoxy group at the 5-position . With a molecular formula of C₁₅H₁₁FO₅ and a molecular weight of 290.24 g/mol , this compound serves as a key intermediate and ligand precursor in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials where precise control over steric and electronic properties is essential .

Why 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid Cannot Be Simply Replaced by Generic Biphenyl Dicarboxylic Acids


The unique combination and specific positioning of the 2'-fluoro and 5-methoxy substituents on the biphenyl core of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid directly influence its electronic distribution, conformational flexibility, and metal coordination behavior. These factors are critical for applications such as MOF synthesis, where linker geometry and electron density dictate pore size, hydrophobicity, and gas sorption properties . Substitution with a non-fluorinated or differently substituted analog will yield materials with significantly altered physical and chemical characteristics, potentially compromising the performance of the final material and invalidating comparative studies .

Quantifiable Differentiation of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid Against its Closest Analogs


Enhanced Hydrophobicity and Electronic Tuning via Dual Fluoro and Methoxy Substitution

The incorporation of a fluoro substituent into biphenyl-based linkers is a well-established strategy to enhance the hydrophobicity of the resulting Metal-Organic Frameworks (MOFs), a key property for stability and performance in humid environments . For 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid, the combined presence of the 2'-fluoro and 5-methoxy groups is expected to impart a higher degree of hydrophobicity compared to the non-fluorinated parent compound, Biphenyl-3,4'-dicarboxylic acid. This is supported by comparative data on perfluorinated MOFs, where fluorinated linkers produced materials with water contact angles exceeding 150°, while analogous non-fluorinated frameworks typically exhibit hydrophilic behavior .

Metal-Organic Frameworks (MOFs) Hydrophobic Materials Linker Engineering

Increased Molecular Weight and Lipophilicity Compared to Non-Fluorinated Analog

2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid (MW = 290.24 g/mol, XLogP3 = 2.7 ) exhibits a higher molecular weight and increased lipophilicity compared to its non-fluorinated counterpart, 5-Methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid (MW = 272.25 g/mol ). The calculated logP values reflect the addition of the fluoro substituent, which is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, and to enhance target binding affinity through specific interactions .

Drug Discovery Medicinal Chemistry Building Blocks

Distinct Substitution Pattern Enables Unique Coordination Geometry

The 2'-fluoro-5-methoxy substitution pattern on the biphenyl-3,4'-dicarboxylic acid core of the target compound offers a unique ligand geometry compared to other fluorinated analogs. For instance, 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (MW = 260.22 g/mol) possesses a different fluoro position and lacks the methoxy group. The specific placement of substituents on the biphenyl backbone is known to dictate the dihedral angle between the aromatic rings, which in turn controls the metal-metal distances and overall topology of the resulting coordination network .

Coordination Polymers Metal-Organic Frameworks (MOFs) Crystal Engineering

Targeted Applications for 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid Based on its Differential Properties


Synthesis of Hydrophobic Metal-Organic Frameworks (MOFs) for Moisture-Sensitive Applications

Researchers aiming to construct MOFs with enhanced water repellency for applications such as humid gas separations (e.g., CO₂ capture from flue gas), catalysis in aqueous media, or atmospheric water harvesting should prioritize 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid. Its fluorinated structure provides a class-level advantage for creating hydrophobic pore environments, as evidenced by the high water contact angles (>150°) reported for MOFs built with perfluorinated biphenyl linkers .

Medicinal Chemistry: Exploring Fluorine Effects in Drug Candidate Libraries

In drug discovery programs, this compound is an ideal building block for systematically evaluating the impact of a 2'-fluoro substituent and a 5-methoxy group on the pharmacokinetic and pharmacodynamic profile of a biphenyl-containing lead series. Its increased molecular weight and calculated lipophilicity (XLogP3 = 2.7) relative to non-fluorinated analogs (e.g., 5-Methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid) provide a quantifiable physicochemical change that can be correlated with alterations in metabolic stability, membrane permeability, or target engagement .

Crystal Engineering: Expanding the Library of Available Linkers for Topological Diversity

For crystal engineers seeking to expand the structural diversity of coordination polymers and MOFs, 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid offers a specific substitution pattern not found in common analogs like 3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid . The unique placement of the fluoro and methoxy groups is expected to influence the ligand's dihedral angle and coordination mode, thereby enabling the discovery of novel framework topologies with potentially unique sorption, catalytic, or electronic properties .

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